

Spectroscopic Profile of 3-Phenylethynyl-pyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenylethynyl-pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-phenylethynyl-pyridine**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for **3-phenylethynyl-pyridine** is $C_{13}H_9N$, with a molecular weight of 179.22 g/mol. Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data for **3-phenylethynyl-pyridine** are presented below.

Table 1: 1H NMR Spectroscopic Data of **3-Phenylethynyl-pyridine** in $CDCl_3$

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|------------------------|--------------|--|-------------|-------------|
| 8.79 | bd | 1.5 | 1H | Pyridine-H2 |
| 8.57 | dd | J ₁ = 4.9, J ₂ = 1.6 | 1H | Pyridine-H6 |
| 7.83 | dt | J ₁ = 7.8, J ₂ = 1.8 | 1H | Pyridine-H4 |
| 7.61-7.54 | m | 2H | Phenyl-H | Pyridine-H5 |
| 7.43-7.36 | m | 3H | Phenyl-H | |
| 7.31 | ddd | J ₁ = 7.9, J ₂ = 4.9, J ₃ = 0.8 | 1H | |

Source: The Royal Society of Chemistry[1]

Table 2: ¹³C NMR Spectroscopic Data of **3-Phenylethynyl-pyridine** in CDCl₃

| Chemical Shift (δ) ppm | Assignment |
|------------------------|-----------------|
| 152.4 | Pyridine-C2 |
| 148.7 | Pyridine-C6 |
| 138.6 | Pyridine-C4 |
| 131.8 | Phenyl-C |
| 128.9 | Phenyl-C |
| 128.6 | Phenyl-C |
| 123.2 | Pyridine-C5 |
| 122.7 | Phenyl-C (ipso) |
| 120.6 | Pyridine-C3 |
| 92.8 | Alkyne-C |
| 86.1 | Alkyne-C |

Source: The Royal Society of Chemistry[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **3-phenylethynyl-pyridine** are summarized below.

Table 3: Infrared (IR) Spectroscopic Data of **3-Phenylethynyl-pyridine**

| Wavenumber (cm ⁻¹) | Description |
|--------------------------------|--|
| 3053 | C-H stretch (aromatic) |
| 2918 | C-H stretch (aliphatic - likely trace impurity or solvent) |
| 2222 | C≡C stretch (alkyne) |
| 1580 | C=C stretch (aromatic ring) |
| 1460 | C=C stretch (aromatic ring) |

Source: The Royal Society of Chemistry[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of **3-Phenylethynyl-pyridine**

| Ion | Calculated m/z | Found m/z |
|--------------------|----------------|-----------|
| [M+H] ⁺ | 180.0808 | 180.0806 |

Source: The Royal Society of Chemistry[1]

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory techniques and instrumentation.

NMR Spectroscopy

NMR spectra were recorded on a Bruker DRX-600 or a 400.13 MHz spectrometer.^[1]^[2]

Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak ($\delta = 7.26$ ppm for ^1H NMR and $\delta = 77.16$ ppm for ^{13}C NMR).^[2]

Infrared Spectroscopy

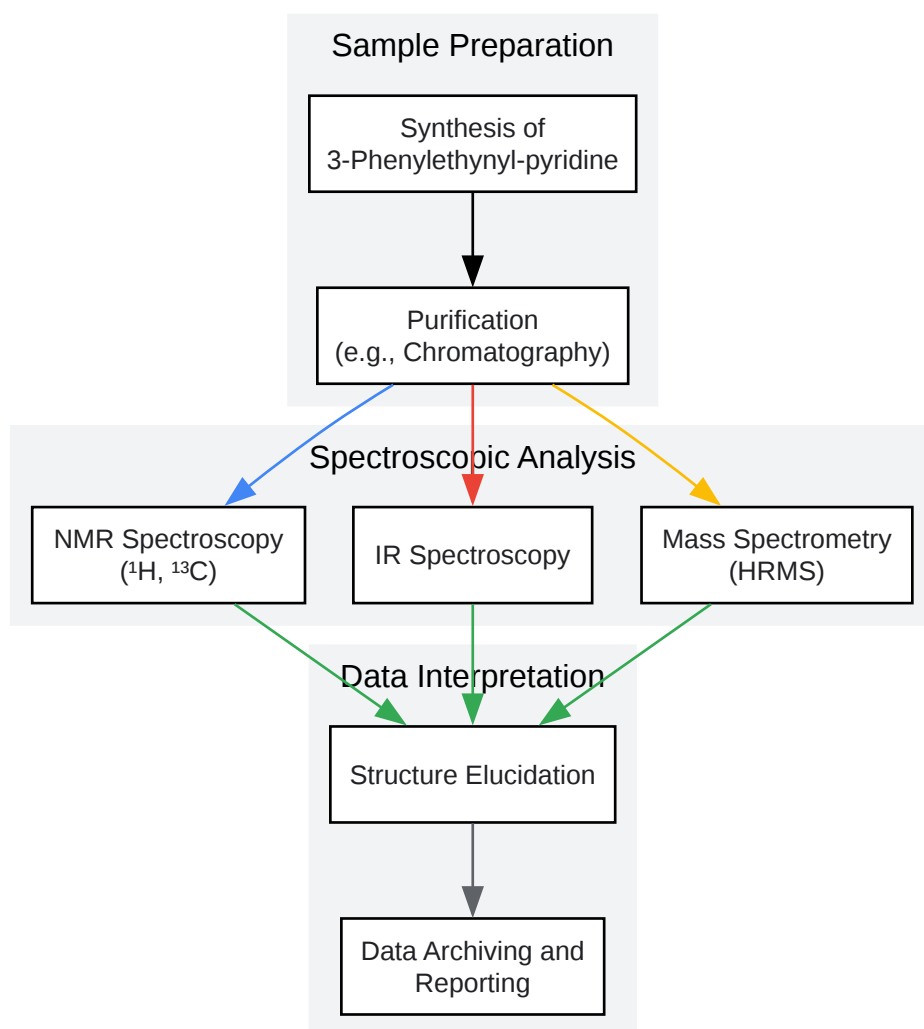
Infrared spectra were recorded on a Perkin Elmer Spectrum One FT-IR spectrometer or a similar instrument.^[1]^[2] Samples were typically prepared as KBr pellets.^[1]

Mass Spectrometry

High-resolution mass spectra were recorded on an Agilent 6210 Series ESI-TOF (time of flight) mass spectrometer.^[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-phenylethynyl-pyridine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. rsc.org [rsc.org]

- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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